molecular formula C14H19NO4 B1465477 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid CAS No. 231958-05-7

3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid

Cat. No.: B1465477
CAS No.: 231958-05-7
M. Wt: 265.3 g/mol
InChI Key: OHKBLKOUEBDQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Peptide Chains: When used in peptide synthesis, it forms part of the peptide chain.

Scientific Research Applications

3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amino group .

Properties

IUPAC Name

3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-15(13(18)19-14(2,3)4)11-8-6-7-10(9-11)12(16)17/h6-9H,5H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKBLKOUEBDQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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